
5-Chrysenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chrysenecarboxylic acid: is a chemical compound with the molecular formula C19H12O2 . It is a carbopolycyclic compound, which means it contains multiple fused aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chrysenecarboxylic acid typically involves the carboxylation of chrysene derivatives. One common method is the Friedel-Crafts acylation of chrysene with carbon dioxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chrysenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chrysenedicarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Chrysenedicarboxylate derivatives.
Reduction: Chrysenecarboxyl alcohol or aldehyde.
Substitution: Halogenated chrysene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chrysenecarboxylic acid is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules. Its structural similarity to certain bioactive compounds makes it a valuable tool for understanding molecular recognition and binding .
Medicine: Although not widely used in medicine, derivatives of this compound are investigated for their potential anticancer and antimicrobial properties. The compound’s ability to intercalate with DNA and disrupt cellular processes is of particular interest .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of high-performance polymers and coatings .
Wirkmechanismus
The mechanism of action of 5-Chrysenecarboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate between DNA base pairs, leading to the inhibition of DNA replication and transcription. This intercalation disrupts the normal functioning of cells and can induce apoptosis in cancer cells .
Molecular Targets and Pathways:
DNA: Intercalation and disruption of replication and transcription.
Enzymes: Inhibition of key enzymes involved in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Chrysenedicarboxylate: A derivative with two carboxylate groups, known for its enhanced reactivity.
Chrysenecarboxaldehyde: A reduced form with an aldehyde group, used in organic synthesis.
Chrysenecarboxyl alcohol: Another reduced form with an alcohol group, studied for its biological activity.
Uniqueness: 5-Chrysenecarboxylic acid is unique due to its specific structural arrangement and the presence of a single carboxylate group. This makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research .
Eigenschaften
CAS-Nummer |
68723-48-8 |
|---|---|
Molekularformel |
C19H12O2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
chrysene-5-carboxylic acid |
InChI |
InChI=1S/C19H12O2/c20-19(21)17-11-13-6-2-3-7-14(13)16-10-9-12-5-1-4-8-15(12)18(16)17/h1-11H,(H,20,21) |
InChI-Schlüssel |
IWNPACVXSUBITM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



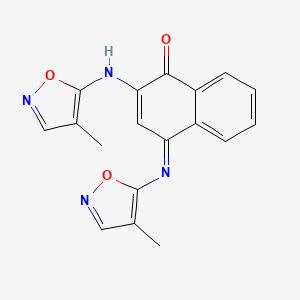
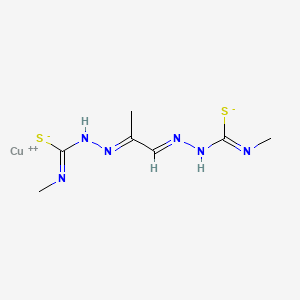
![4-methyl-N'-[(1-naphthylacetyl)oxy]benzenecarboximidamide](/img/structure/B1241967.png)

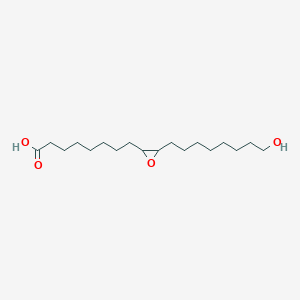
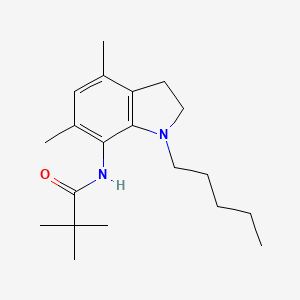
![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
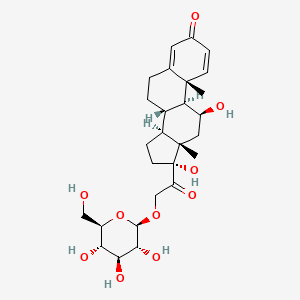
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
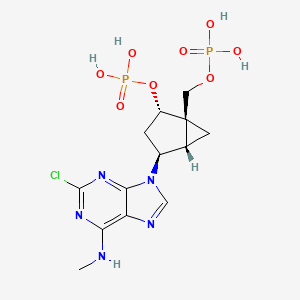
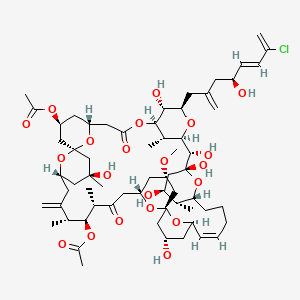
![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)
